3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the catalysts used, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This involves determining the structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It may also include the compound’s spectral data (IR, NMR, UV-Vis, etc.).Scientific Research Applications
Cognitive Enhancement
Research on sulfonamide derivatives, such as SB-399885, has demonstrated cognitive-enhancing properties through selective antagonism of the 5-HT6 receptor. This compound has been shown to improve memory and cognitive functions in aged rat models, suggesting its potential application in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. A study involving 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides demonstrated significant efficacy against various microbial strains and cancer cell lines, highlighting the therapeutic potential of such compounds in addressing infectious diseases and cancer (Kumar et al., 2014).
Mechanism of Action
Target of Action
Based on its structural similarity to other indole derivatives, it may interact with a variety of biological targets .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interaction with various targets. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Like other indole derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse due to its potential interaction with multiple targets. For example, if the compound exhibits antiviral activity, it may inhibit viral replication at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited in the presence of certain ions or molecules .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-21-7-6-11-8-12(2-5-16(11)21)17(22)10-20-25(23,24)13-3-4-15(19)14(18)9-13/h2-5,8-9,17,20,22H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHSIDKKXVVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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